molecular formula C8H11BrN2S B15128007 2-Bromo-5-(cyclopentylmethyl)-1,3,4-thiadiazole

2-Bromo-5-(cyclopentylmethyl)-1,3,4-thiadiazole

Cat. No.: B15128007
M. Wt: 247.16 g/mol
InChI Key: QSKMPINLDIZCKC-UHFFFAOYSA-N
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Description

2-Bromo-5-(cyclopentylmethyl)-1,3,4-thiadiazole is an organic compound that belongs to the class of thiadiazoles. Thiadiazoles are heterocyclic compounds containing both sulfur and nitrogen atoms in a five-membered ring. This particular compound is characterized by the presence of a bromine atom at the second position and a cyclopentylmethyl group at the fifth position of the thiadiazole ring.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-Bromo-5-(cyclopentylmethyl)-1,3,4-thiadiazole typically involves the cyclization of appropriate precursors under specific conditions. One common method involves the reaction of cyclopentylmethylamine with a brominated thiadiazole precursor in the presence of a base such as sodium hydroxide. The reaction is usually carried out in an organic solvent like ethanol or acetonitrile at elevated temperatures to facilitate the cyclization process.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification steps such as recrystallization or chromatography are employed to obtain the compound in high purity.

Chemical Reactions Analysis

Types of Reactions

2-Bromo-5-(cyclopentylmethyl)-1,3,4-thiadiazole can undergo various types of chemical reactions, including:

    Substitution Reactions: The bromine atom can be substituted by other nucleophiles such as amines, thiols, or alkoxides.

    Oxidation and Reduction Reactions: The thiadiazole ring can be oxidized or reduced under specific conditions, leading to the formation of different derivatives.

    Coupling Reactions: The compound can participate in coupling reactions such as Suzuki-Miyaura coupling, where the bromine atom is replaced by an aryl or alkyl group.

Common Reagents and Conditions

    Substitution Reactions: Common reagents include nucleophiles like sodium azide, potassium thiolate, or alkylamines. The reactions are typically carried out in polar solvents such as dimethylformamide (DMF) or dimethyl sulfoxide (DMSO) at moderate temperatures.

    Oxidation and Reduction Reactions: Oxidizing agents like hydrogen peroxide or potassium permanganate and reducing agents like sodium borohydride or lithium aluminum hydride are used under controlled conditions.

    Coupling Reactions: Palladium catalysts and boronic acids or esters are commonly used in Suzuki-Miyaura coupling reactions.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions can yield various substituted thiadiazoles, while coupling reactions can produce biaryl or alkyl-thiadiazole derivatives.

Scientific Research Applications

2-Bromo-5-(cyclopentylmethyl)-1,3,4-thiadiazole has several applications in scientific research, including:

    Chemistry: It is used as a building block in the synthesis of more complex molecules and as a reagent in various organic transformations.

    Biology: The compound is studied for its potential biological activities, including antimicrobial, antifungal, and anticancer properties.

    Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.

    Industry: It is used in the development of new materials and as an intermediate in the production of pharmaceuticals and agrochemicals.

Mechanism of Action

The mechanism of action of 2-Bromo-5-(cyclopentylmethyl)-1,3,4-thiadiazole involves its interaction with specific molecular targets and pathways. The bromine atom and the thiadiazole ring play crucial roles in its reactivity and binding affinity. The compound can interact with enzymes, receptors, or other biomolecules, leading to various biological effects. The exact molecular targets and pathways depend on the specific application and context of its use.

Comparison with Similar Compounds

Similar Compounds

    2-Bromo-1,3,4-thiadiazole: Lacks the cyclopentylmethyl group, making it less bulky and potentially less selective in certain reactions.

    5-(Cyclopentylmethyl)-1,3,4-thiadiazole: Lacks the bromine atom, which may reduce its reactivity in substitution and coupling reactions.

    2-Chloro-5-(cyclopentylmethyl)-1,3,4-thiadiazole: Similar structure but with a chlorine atom instead of bromine, which can affect its reactivity and biological activity.

Uniqueness

2-Bromo-5-(cyclopentylmethyl)-1,3,4-thiadiazole is unique due to the presence of both the bromine atom and the cyclopentylmethyl group. This combination imparts specific chemical and biological properties, making it a valuable compound for various applications in research and industry.

Properties

Molecular Formula

C8H11BrN2S

Molecular Weight

247.16 g/mol

IUPAC Name

2-bromo-5-(cyclopentylmethyl)-1,3,4-thiadiazole

InChI

InChI=1S/C8H11BrN2S/c9-8-11-10-7(12-8)5-6-3-1-2-4-6/h6H,1-5H2

InChI Key

QSKMPINLDIZCKC-UHFFFAOYSA-N

Canonical SMILES

C1CCC(C1)CC2=NN=C(S2)Br

Origin of Product

United States

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